molecular formula C19H15FN2O4 B2553713 [(2-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate CAS No. 899949-41-8

[(2-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate

Cat. No.: B2553713
CAS No.: 899949-41-8
M. Wt: 354.337
InChI Key: ADCISXULFLCUGG-UHFFFAOYSA-N
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Description

[(2-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of [(2-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves multiple steps. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of hydrazine with a ketone or aldehyde under acidic conditions . The reaction conditions typically involve the use of acetic acid and hydrochloric acid under reflux . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

[(2-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of [(2-fluorophenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structure .

Properties

IUPAC Name

[2-(2-fluoroanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c1-12(23)17-10-13(16-8-4-5-9-22(16)17)19(25)26-11-18(24)21-15-7-3-2-6-14(15)20/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCISXULFLCUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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